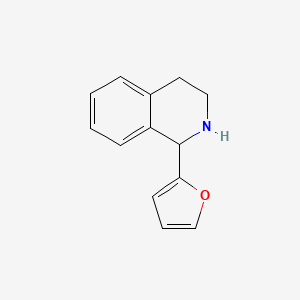

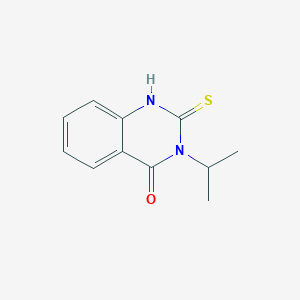

1-(2,2-二乙氧基乙基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives are a class of compounds with diverse applications, particularly in the pharmaceutical industry. The synthesis and structural characterization of these compounds are of significant interest due to their potential use as intermediates in drug development. The papers reviewed here focus on various piperazine derivatives, including those with modifications to the piperazine ring and substitutions at the phenyl ring.

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including cyclocondensation, alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine is achieved through a sequence of reactions starting from 2,6-dichloro-nitrobenzene and piperazine . These processes are influenced by various factors, including the nature of substituents and reaction conditions.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized using techniques such as IR, 1H NMR, and X-ray crystallography. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, for example, reveals a monoclinic system with specific unit cell dimensions and a crystallographically imposed symmetry center . The orientation of substituents and the overall molecular geometry play a crucial role in the solid-state packing of these molecules, as seen in the preference for certain arene interactions and hydrogen bonding patterns .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of nitro, methoxy, and chloro substituents can influence the reactivity and interaction of these compounds. For example, the nitro group can undergo reduction, while the methoxy and chloro groups can be involved in alkylation and substitution reactions . The chemical behavior of these compounds is essential for their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting points, and thermochemical behavior, are influenced by their molecular structure. The presence of different substituents, such as methoxy, ethoxy, and longer alkyl chains, affects these properties. For instance, increasing hydrocarbon chain length can decrease the freezing point temperatures due to higher entropic penalties for hydrocarbon chain organization . These properties are critical for the practical use of piperazine derivatives in various applications.

科学研究应用

放射性药物开发

1-(2,2-二乙氧基乙基)哌嗪类似物已被探索为正电子发射断层扫描 (PET) 放射性示踪剂的潜在用途,特别是在肿瘤学背景下。研究重点在于创建脂溶性降低的类似物,以增强其在治疗和诊断应用中的效用。例如,化合物 (-)-(S)-9,一种具有 σ(2)-选择性和中等脂溶性的类似物,由于其最小的抗增殖活性而显示出潜力,使其成为肿瘤细胞进入的候选者,而不会产生明显的副作用 (Abate 等人,2011)。

抗病毒药物开发

哌嗪衍生物已被合成并评估其对 HIV-1 逆转录酶的疗效,HIV 复制过程中的一种必需酶。这些努力导致了双(杂芳基)哌嗪(BHAP)的发现,它们在抑制 HIV-1 逆转录酶方面比其前身更有效。这项研究为新型非核苷逆转录酶抑制剂的开发铺平了道路 (Romero 等人,1994)。

血清素拮抗剂开发

已对 1-(2-甲氧基苯基)哌嗪的类似物进行了研究,以了解其作为血清素拮抗剂的潜力,特别是针对 5-HT1A 血清素受体。已经研究了这些化合物的结构修饰以提高其选择性和亲和力,从而导致开发出对 5-HT1A 位点具有高亲和力和对其他受体位点具有显着选择性的化合物 (Raghupathi 等人,1991)。

二氧化碳捕获

包括 1-(2,2-二乙氧基乙基)哌嗪类似物在内的浓缩水溶液哌嗪已被研究其在二氧化碳捕获中的潜力。与其他胺相比,哌嗪耐热降解和氧化,使其成为 CO2 吸收/汽提工艺的有前途的溶剂。该特性允许在汽提塔中使用更高的温度和压力,从而可能在碳捕获过程中节省能源 (Freeman 等人,2010)。

作用机制

While the specific mechanism of action for “1-(2,2-Diethoxyethyl)piperazine” is not mentioned in the search results, it’s worth noting that piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

安全和危害

属性

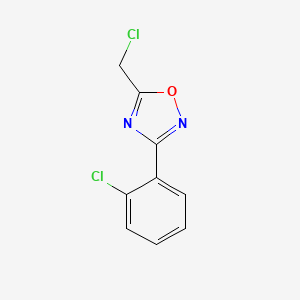

IUPAC Name |

1-(2,2-diethoxyethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGGJFCLQZMVGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCNCC1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372034 |

Source

|

| Record name | 1-(2,2-diethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diethoxyethyl)piperazine | |

CAS RN |

82516-06-1 |

Source

|

| Record name | 1-(2,2-diethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82516-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)